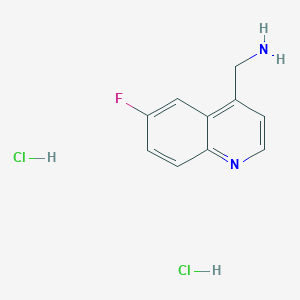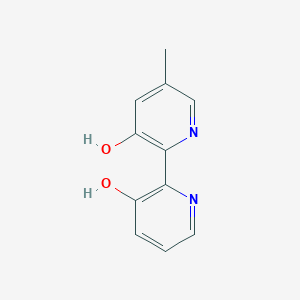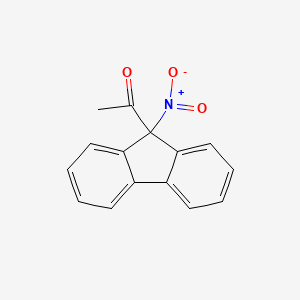
Fmoc-D-beta-homoSer(Me)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-beta-homoSer(Me)-OH: is a derivative of serine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-beta-homoSer(Me)-OH typically involves the protection of the amino group of D-beta-homoSerine with the Fmoc group. This can be achieved through the reaction of D-beta-homoSerine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Fmoc-D-beta-homoSer(Me)-OH can undergo oxidation reactions, particularly at the hydroxyl group of the serine residue.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, especially during peptide coupling processes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used.
Reduction: Reducing agents such as sodium borohydride might be employed.
Substitution: Coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide) are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the serine residue.
Reduction: Reduced forms of any oxidized intermediates.
Substitution: Peptide bonds formed with other amino acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-D-beta-homoSer(Me)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the efficient construction of peptides and proteins.
Biology
In biological research, this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine
In medicinal chemistry, peptides synthesized using this compound can be used to develop new drugs, particularly peptide-based therapeutics.
Industry
Industrially, this compound is valuable in the production of synthetic peptides for research and therapeutic purposes.
Wirkmechanismus
The mechanism of action of Fmoc-D-beta-homoSer(Me)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions and is removed under mild basic conditions, allowing the amino group to participate in subsequent reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-D-Ser-OH: Similar in structure but lacks the methyl group on the serine residue.
Fmoc-L-Ser-OH: The L-isomer of serine with an Fmoc protecting group.
Fmoc-D-Thr-OH: Threonine derivative with an Fmoc group, differing by an additional methyl group on the side chain.
Uniqueness
Fmoc-D-beta-homoSer(Me)-OH is unique due to the presence of the methyl group on the serine residue, which can influence the steric and electronic properties of the resulting peptides, potentially leading to different biological activities and stability profiles.
Eigenschaften
Molekularformel |
C20H21NO5 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid |
InChI |
InChI=1S/C20H21NO5/c1-25-11-13(10-19(22)23)21-20(24)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1 |
InChI-Schlüssel |
SPAKJEFERJUBAX-ZDUSSCGKSA-N |
Isomerische SMILES |
COC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
COCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13129338.png)

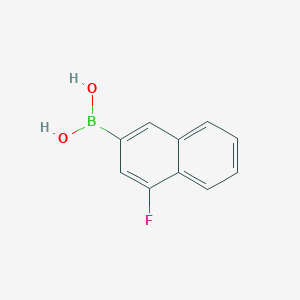
![4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid](/img/structure/B13129352.png)
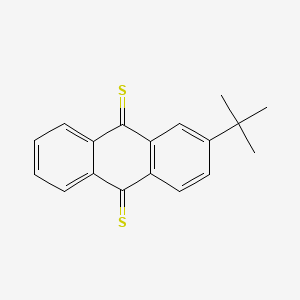
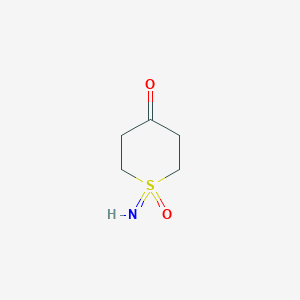
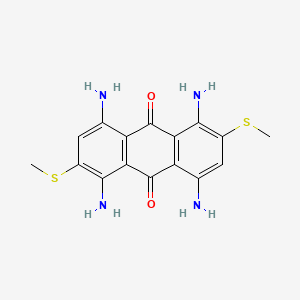
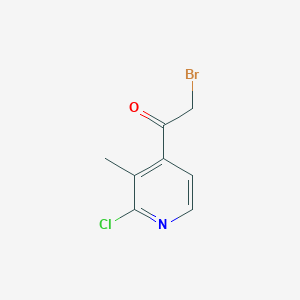

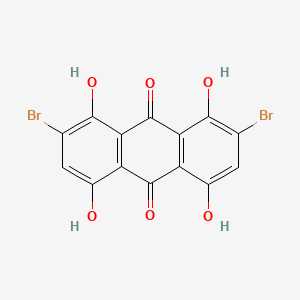
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-(6-aminohexanoylamino)acetate](/img/structure/B13129402.png)
